molecular formula C12H15N3O3S2 B5913309 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No. B5913309
M. Wt: 313.4 g/mol
InChI Key: SBLISYNTCXUOMX-UHFFFAOYSA-N
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Description

7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one, also known as THIP, is a potent agonist of gamma-aminobutyric acid (GABA) receptors. THIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In

Mechanism of Action

7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one acts as a positive allosteric modulator of GABA receptors, binding to a specific site on the receptor and enhancing the activity of GABA. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one increases the affinity of GABA for its receptor, leading to increased inhibitory neurotransmission and a decrease in neuronal excitability. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to be selective for GABA receptors containing the alpha4 and delta subunits.
Biochemical and Physiological Effects:
7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to have a number of biochemical and physiological effects. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a decrease in neuronal excitability. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has also been shown to increase the release of dopamine in the striatum, leading to increased locomotor activity. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several advantages for lab experiments. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a potent and selective agonist of GABA receptors, making it a useful tool for studying the role of GABA receptors in various physiological processes. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has some limitations for lab experiments. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is also highly lipophilic, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one. One area of research is the development of more selective agonists of GABA receptors, which could have therapeutic applications in the treatment of various neurological disorders. Another area of research is the study of the long-term effects of 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one and other GABA agonists, which could have implications for the treatment of chronic neurological disorders. Finally, the development of more stable and bioavailable forms of 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one could lead to its clinical use as a therapeutic agent.

Synthesis Methods

7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitropyridine with thioacetamide to form 2-(acetylthio)-5-nitropyridine. The resulting compound is then reacted with morpholine and sodium hydride to form 2-(4-morpholinyl)ethylthio-5-nitropyridine. Finally, reduction of the nitro group with zinc and hydrochloric acid yields 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one.

Scientific Research Applications

7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and insomnia. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to be a potent agonist of GABA receptors, which are the main inhibitory neurotransmitters in the central nervous system. 7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a decrease in neuronal excitability.

properties

IUPAC Name

7-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c16-8-7-9(17)13-11-10(8)20-12(14-11)19-6-3-15-1-4-18-5-2-15/h7H,1-6H2,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLISYNTCXUOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

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